5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the CAS Number: 1017477-72-3 . It has a molecular weight of 297.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10F3N3O2/c14-13(15,16)8-2-1-3-9(6-8)19-11(7-4-5-7)10(12(20)21)17-18-19/h1-3,6-7H,4-5H2,(H,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Safety and Hazards
According to the safety information provided, this compound is associated with several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with organoboron reagents . These reagents are often used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Based on its structural similarity to other organoboron compounds, it may participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium . This process is a key step in Suzuki–Miyaura coupling .
Biochemical Pathways
Organoboron compounds, which this compound may interact with, are known to participate in a variety of transformations, including oxidations, aminations, halogenations, and c–c bond formations such as alkenylations, alkynylations, and arylations .
Result of Action
Organoboron compounds, which this compound may interact with, are known to be involved in a variety of chemical transformations, suggesting that this compound could potentially influence these processes .
Properties
IUPAC Name |
5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)8-2-1-3-9(6-8)19-11(7-4-5-7)10(12(20)21)17-18-19/h1-3,6-7H,4-5H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHWCWFZBTYURY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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